Cas no 2228495-39-2 (3-(2-bromo-5-fluorophenyl)but-3-en-1-amine)

3-(2-Bromo-5-fluorophenyl)but-3-en-1-amine is a versatile intermediate in organic synthesis, particularly valued for its bromo-fluoro-substituted phenyl ring and reactive amine functionality. The presence of both bromine and fluorine substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The but-3-en-1-amine moiety further offers opportunities for functionalization via Michael additions or polymerization. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features facilitate the development of bioactive molecules. Its stability and well-defined reactivity make it a reliable building block for complex synthetic pathways.
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine structure
2228495-39-2 structure
商品名:3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
CAS番号:2228495-39-2
MF:C10H11BrFN
メガワット:244.103445291519
CID:6259328
PubChem ID:165785537

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
    • EN300-1938414
    • 2228495-39-2
    • インチ: 1S/C10H11BrFN/c1-7(4-5-13)9-6-8(12)2-3-10(9)11/h2-3,6H,1,4-5,13H2
    • InChIKey: UDKGDIDKTCEQQR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1C(=C)CCN)F

計算された属性

  • せいみつぶんしりょう: 243.00589g/mol
  • どういたいしつりょう: 243.00589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 26Ų

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938414-2.5g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
2.5g
$2492.0 2023-09-17
Enamine
EN300-1938414-10.0g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
10g
$5467.0 2023-05-31
Enamine
EN300-1938414-0.25g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
0.25g
$1170.0 2023-09-17
Enamine
EN300-1938414-1g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
1g
$1272.0 2023-09-17
Enamine
EN300-1938414-0.1g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
0.1g
$1119.0 2023-09-17
Enamine
EN300-1938414-5.0g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
5g
$3687.0 2023-05-31
Enamine
EN300-1938414-0.5g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
0.5g
$1221.0 2023-09-17
Enamine
EN300-1938414-5g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
5g
$3687.0 2023-09-17
Enamine
EN300-1938414-1.0g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
1g
$1272.0 2023-05-31
Enamine
EN300-1938414-0.05g
3-(2-bromo-5-fluorophenyl)but-3-en-1-amine
2228495-39-2
0.05g
$1068.0 2023-09-17

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine 関連文献

3-(2-bromo-5-fluorophenyl)but-3-en-1-amineに関する追加情報

Introduction to 3-(2-bromo-5-fluorophenyl)but-3-en-1-amine (CAS No. 2228495-39-2)

3-(2-bromo-5-fluorophenyl)but-3-en-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2228495-39-2, is characterized by its unique structural framework, which includes a butenylamine moiety linked to a brominated and fluorinated phenyl ring. Such structural features make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive molecules.

The presence of both bromine and fluorine substituents in the phenyl ring introduces specific electronic and steric properties that can influence the compound's reactivity and interaction with biological targets. These elements are often strategically incorporated into drug molecules to enhance binding affinity, metabolic stability, and overall pharmacological efficacy. The butenylamine group, on the other hand, provides a flexible side chain that can be further modified to optimize pharmacokinetic profiles.

In recent years, there has been a growing interest in exploring the potential of 3-(2-bromo-5-fluorophenyl)but-3-en-1-amine in various therapeutic areas. One of the most promising applications is in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play crucial roles in numerous cellular processes, making them attractive yet challenging targets for drug intervention. The unique structural features of this compound make it a versatile scaffold for designing molecules that can modulate PPIs with high specificity.

Recent studies have highlighted the compound's potential in oncology research. The bromine and fluorine substituents are known to enhance the binding affinity of drug candidates to their biological targets, which is particularly relevant for kinase inhibitors—a major class of antitumor agents. The butenylamine moiety can also be functionalized to introduce additional pharmacophores that improve solubility and cell membrane permeability, critical factors for effective drug delivery.

Moreover, 3-(2-bromo-5-fluorophenyl)but-3-en-1-amine has shown promise in the field of central nervous system (CNS) drug discovery. The structural motif is reminiscent of several known CNS-active compounds, suggesting that it may exhibit neuropharmacological properties. Further investigation into its interactions with neurotransmitter receptors and signaling pathways could uncover novel therapeutic avenues for neurological disorders.

The synthesis of 3-(2-bromo-5-fluorophenyl)but-3-en-1-amine presents an interesting challenge due to the need for precise functional group manipulation. Advanced synthetic techniques, such as cross-coupling reactions and transition metal catalysis, are employed to construct the desired framework efficiently. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for subsequent pharmacological evaluation.

From a computational chemistry perspective, 3-(2-bromo-5-fluorophenyl)but-3-en-1-amine has been subjected to molecular modeling studies to predict its binding mode to potential targets. These studies have provided valuable insights into how modifications at different positions of the molecule can enhance its bioactivity. For instance, computational analysis suggests that introducing additional polar groups at the amine end could improve water solubility while maintaining binding affinity.

The compound's stability under various conditions is another critical aspect that has been thoroughly examined. Studies have focused on its behavior under physiological pH and temperature conditions, as well as its resistance to metabolic degradation by enzymes such as cytochrome P450 (CYP450). Understanding these stability profiles helps in predicting its bioavailability and duration of action in vivo.

In conclusion, 3-(2-bromo-5-fluorophenyl)but-3-en-1-amine (CAS No. 2228495-39-2) represents a fascinating subject of study in medicinal chemistry. Its unique structural features offer a rich foundation for designing novel therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in the development of next-generation pharmaceuticals.

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